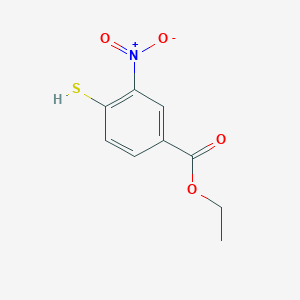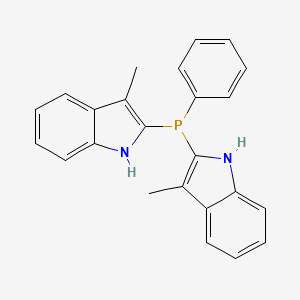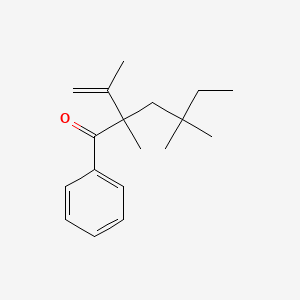
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole moiety fused with a cyclohexa-2,4-dien-1-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2,4-di-tert-butylphenol with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
作用機序
The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. For instance, as an antioxidant, it can scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
Benzimidazole: The core structure of the compound, known for its broad range of biological activities.
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
Uniqueness
2,4-Di-tert-butyl-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a benzimidazole moiety with a cyclohexa-2,4-dien-1-one structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
特性
CAS番号 |
810669-72-8 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H26N2O/c1-20(2,3)13-11-14(18(24)15(12-13)21(4,5)6)19-22-16-9-7-8-10-17(16)23-19/h7-12,24H,1-6H3,(H,22,23) |
InChIキー |
XXTGYWNIODZMHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)



